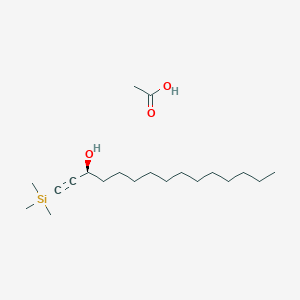
acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol is a compound that combines the properties of acetic acid and a silylated alkyne alcohol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The (3S)-1-trimethylsilylpentadec-1-yn-3-ol component is a silylated alkyne alcohol, which introduces unique chemical properties due to the presence of the trimethylsilyl group and the alkyne functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol typically involves the following steps:
Silylation of Alkyne Alcohol: The starting material, pentadec-1-yn-3-ol, undergoes silylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction forms (3S)-1-trimethylsilylpentadec-1-yn-3-ol.
Acetylation: The silylated alkyne alcohol is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This step introduces the acetic acid moiety to the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alcohol functionalities. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.
Substitution: TBAF, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Various silyl ether derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household uses.
Trimethylsilyl acetylene: A silylated alkyne used in organic synthesis.
Pentadec-1-yn-3-ol:
Uniqueness
Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol is unique due to the combination of acetic acid and a silylated alkyne alcohol. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activities, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
651718-26-2 |
|---|---|
Molekularformel |
C20H40O3Si |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol |
InChI |
InChI=1S/C18H36OSi.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)16-17-20(2,3)4;1-2(3)4/h18-19H,5-15H2,1-4H3;1H3,(H,3,4)/t18-;/m0./s1 |
InChI-Schlüssel |
JJSUQHCDEVCFEF-FERBBOLQSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@@H](C#C[Si](C)(C)C)O.CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C#C[Si](C)(C)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
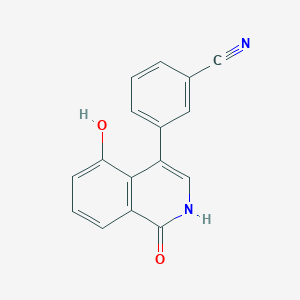
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
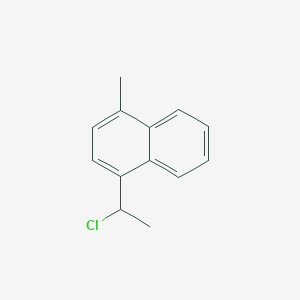
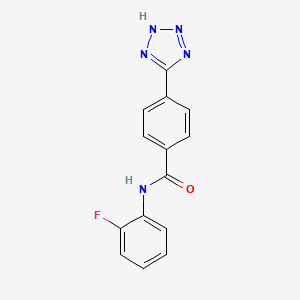

![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
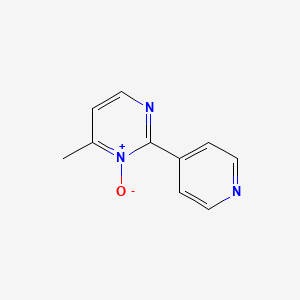
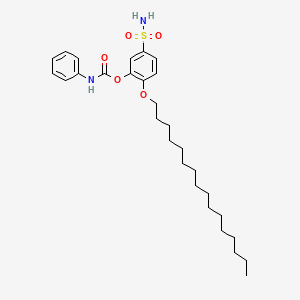
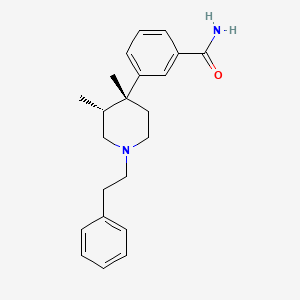
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
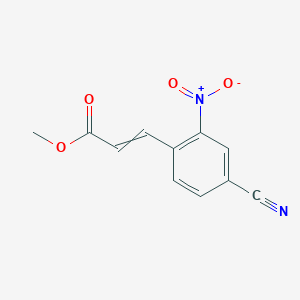
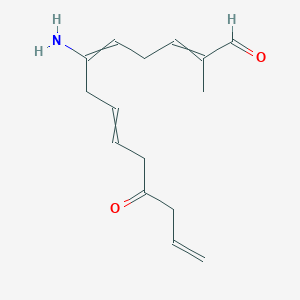
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
